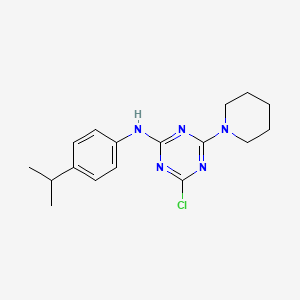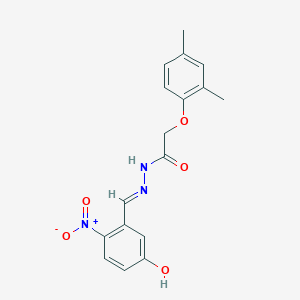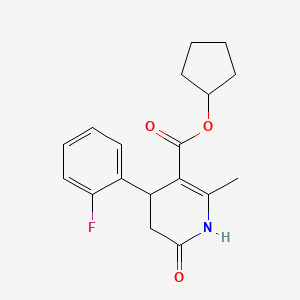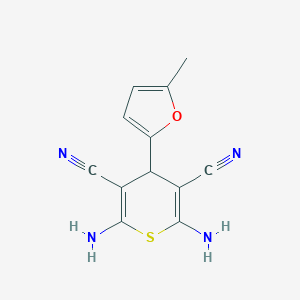![molecular formula C20H32N4O2 B5507288 {3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, the synthesis of complex piperidine and morpholine derivatives often employs strategies like Michael addition or Mannich reactions, utilizing secondary amines and α, β-unsaturated carbonyl compounds (Fatma et al., 2017; Bhat et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of heterocyclic compounds. Studies have revealed that rings such as piperidine and morpholine in these compounds typically adopt chair conformations, contributing to the molecule's overall stability and determining its reactivity and interaction with other molecules (Girish et al., 2008; Benakaprasad et al., 2007).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the structure and substituents of the heterocycle. The kinetics and mechanisms of these reactions can be affected by factors such as solvent and temperature (Hamed, 1997; Fathalla & Hamed, 2006).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as density, viscosity, and ultrasonic velocity, are crucial for understanding their behavior in different environments and applications. Studies on binary liquid mixtures involving morpholine and piperidine have provided insights into the intermolecular interactions and hydrogen bond formation tendencies of these compounds (Rao et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. For instance, the presence of certain functional groups can enhance the compound's nucleophilicity or electrophilicity, affecting its participation in chemical reactions. The electronic structure and potential energy surface analysis using quantum chemical methods can provide deep insights into the chemical properties of such molecules (Fatma et al., 2017).
科学的研究の応用
The chemical compound "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" represents a specific structure potentially relevant in various scientific research applications. However, it appears that direct research focused on this compound is not readily available or its applications in scientific research are not well-documented within the searched resources. Therefore, I will expand on closely related compounds and methodologies that could infer potential research applications for this compound, focusing on the scientific context without addressing drug use, dosage, or side effects.
Metabolism and Pharmacokinetics
Studies on compounds structurally related to "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" have focused on understanding their metabolism, disposition, and pharmacokinetics. For example, the disposition and metabolism of novel compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of characterizing the metabolic pathways, elimination processes, and half-life of new chemical entities for their potential therapeutic applications (Renzulli et al., 2011). Similar studies could be envisioned for "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" to understand its pharmacokinetic profile and metabolic fate.
Pharmacodynamics and Receptor Binding
Research on pharmacodynamics and receptor binding provides insights into the action mechanisms of compounds at the molecular level. For instance, the study of LY2940094, a nociceptin opioid peptide receptor (NOP) antagonist, involved assessing receptor occupancy in both animal models and human subjects to determine the therapeutic potential of NOP antagonism for conditions like obesity, eating disorders, and depression (Raddad et al., 2016). Similar research could be applied to "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" to elucidate its potential interactions with biological targets and implications for disease treatment or management.
特性
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-17(2)4-6-20(16-25)5-3-7-23(15-20)14-18-12-21-19(22-13-18)24-8-10-26-11-9-24/h4,12-13,25H,3,5-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNIIDCCNXDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CN=C(N=C2)N3CCOCC3)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(3-Methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)



![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)